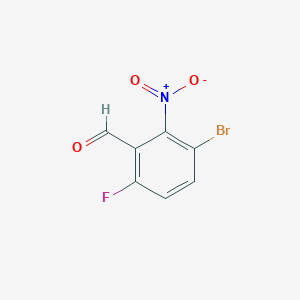
3-Bromo-6-fluoro-2-nitrobenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-6-fluoro-2-nitrobenzaldehyde is an organic compound with the molecular formula C7H3BrFNO3 and a molecular weight of 248.01 g/mol . It is a solid at room temperature and is used in various chemical synthesis processes.
Preparation Methods
The synthesis of 3-Bromo-6-fluoro-2-nitrobenzaldehyde typically involves multi-step reactions. One common method includes:
Bromination: The addition of a bromine atom to the benzene ring.
Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
3-Bromo-6-fluoro-2-nitrobenzaldehyde undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Common reagents used in these reactions include hydrogen gas, catalysts, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Bromo-6-fluoro-2-nitrobenzaldehyde is used in various scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: It can be used in the study of biochemical pathways and enzyme interactions.
Medicine: It may be used in the development of pharmaceuticals and therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-6-fluoro-2-nitrobenzaldehyde involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The bromine and fluorine atoms can also influence the compound’s reactivity and interaction with enzymes and other proteins .
Comparison with Similar Compounds
3-Bromo-6-fluoro-2-nitrobenzaldehyde can be compared with similar compounds such as:
- 3-Bromo-4-fluorobenzaldehyde
- 6-Fluoro-2-hydroxy-3-nitrobenzaldehyde
- 3-Bromo-6-fluoro-2-nitrobenzoic acid
These compounds share similar structural features but differ in their functional groups, which can influence their reactivity and applications
Properties
Molecular Formula |
C7H3BrFNO3 |
|---|---|
Molecular Weight |
248.01 g/mol |
IUPAC Name |
3-bromo-6-fluoro-2-nitrobenzaldehyde |
InChI |
InChI=1S/C7H3BrFNO3/c8-5-1-2-6(9)4(3-11)7(5)10(12)13/h1-3H |
InChI Key |
HVUNNVNAMLMQKC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1F)C=O)[N+](=O)[O-])Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


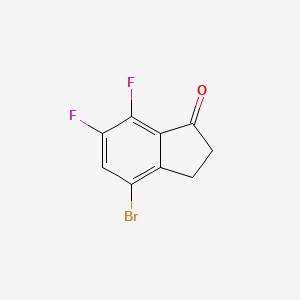
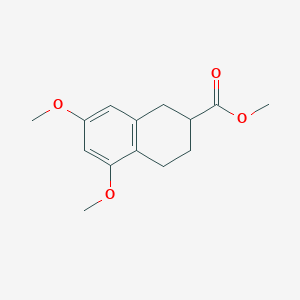
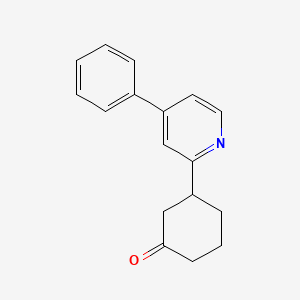
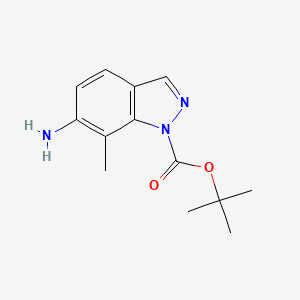

![Methyl 3-methoxy-4-[(trimethylsilyl)oxy]benzoate](/img/structure/B11863160.png)
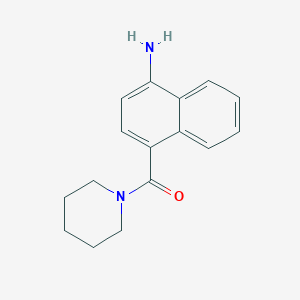
![4-Chloro-6-methyl-2-(piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11863166.png)
![2-(Pyridin-3-yl)[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B11863168.png)
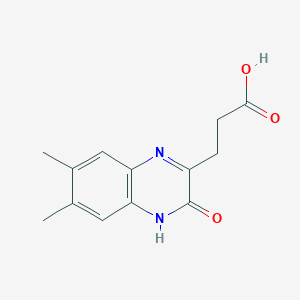
![1-(6-Methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethanone](/img/structure/B11863183.png)
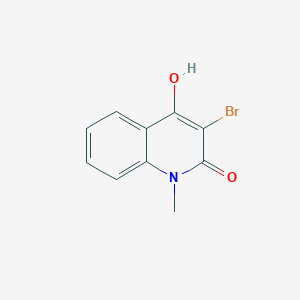
![3-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11863187.png)

